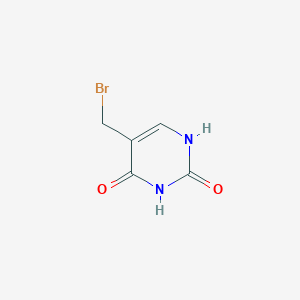

5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Chemical Biology and Organic Synthesis

Pyrimidine derivatives are fundamental to life, forming the core structure of the nucleobases uracil (B121893), thymine, and cytosine, which are integral components of nucleic acids. This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues as potential therapeutic agents. nih.gov Their applications span a wide range of medicinal areas, including antiviral, antitumor, antibacterial, and antifungal therapies. nih.gov In organic synthesis, the pyrimidine ring serves as a robust scaffold that can be functionalized to create complex molecular architectures.

Significance of 5-Substituted Pyrimidine-2,4(1H,3H)-diones as Chemical Scaffolds

The C5 position of the pyrimidine-2,4(1H,3H)-dione (uracil) ring is a prime target for chemical modification. Substitution at this position can significantly influence the biological activity and physicochemical properties of the resulting molecule. The introduction of various functional groups at the 5-position has led to the discovery of potent enzyme inhibitors and other bioactive compounds. For instance, 5-fluorouracil (B62378) is a widely used anticancer drug that highlights the therapeutic potential of 5-substituted uracils.

Rationale for Focused Research on 5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione as a Versatile Synthetic Intermediate

This compound is of particular interest due to the high reactivity of the bromomethyl group. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of substituents at the 5-position of the uracil ring, including amines, thiols, alkoxides, and carbon nucleophiles. This versatility makes it a key intermediate for the synthesis of diverse libraries of compounds for biological screening and for the construction of complex molecular targets.

| Property | Value |

| Molecular Formula | C5H5BrN2O2 |

| Molecular Weight | 205.01 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-(Bromomethyl)uracil |

| CAS Number | 696-03-7 |

Overview of Research Scope and Methodological Approaches for this compound

Research on this compound primarily focuses on its synthesis and its application as a synthetic intermediate. Synthetic approaches often involve the bromination of 5-methyluracil. The subsequent reactions of the bromomethyl group are extensively studied, with a focus on developing efficient and selective methods for C-N, C-S, C-O, and C-C bond formation. Methodological approaches include standard organic synthesis techniques, spectroscopic characterization (NMR, IR, Mass Spectrometry) of novel derivatives, and evaluation of their potential biological activities.

A common synthetic route to this compound involves the radical bromination of 5-methylpyrimidine-2,4(1H,3H)-dione (5-methyluracil) using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride.

The reactivity of the bromomethyl group is exemplified by its reaction with various nucleophiles. For instance, it readily undergoes nucleophilic substitution with amines to form 5-(aminomethyl)pyrimidines, with thiols to yield 5-(thiomethyl)pyrimidines, and with alkoxides to produce 5-(alkoxymethyl)pyrimidines. These reactions significantly expand the chemical space accessible from this versatile intermediate.

Historical Perspective on Halomethylated Pyrimidine Derivatives

The study of halomethylated pyrimidine derivatives has a rich history rooted in the quest for new therapeutic agents. Early investigations into halogenated nucleosides laid the groundwork for understanding the impact of such modifications on biological activity. The development of synthetic methods to introduce halomethyl groups onto the pyrimidine ring was a significant advancement, enabling the exploration of a wide range of derivatives. These early studies established the foundation for the contemporary use of compounds like this compound as key building blocks in medicinal chemistry and drug discovery. The ability to readily introduce a reactive handle onto the pyrimidine scaffold opened up new possibilities for creating molecules with tailored properties and functions.

Precursor Synthesis and Regioselective Functionalization of Pyrimidine-2,4(1H,3H)-dione

The synthesis of this compound often commences with the strategic modification of the uracil ring system. This involves the synthesis of suitable precursors and the regioselective functionalization at the C5 position, which is activated for electrophilic substitution.

Strategies for C5-Functionalization of Uracil Analogues

The C5 position of the uracil ring is nucleophilic and readily undergoes electrophilic substitution, making it a prime target for functionalization. researchgate.net Various strategies have been developed to introduce substituents at this position, which can then be converted to the desired bromomethyl group.

One common approach involves the electrophilic halogenation of uracil or its derivatives. For instance, treatment of uracil with bromine in glacial acetic acid can yield 5-bromouracil (B15302). researchgate.net This 5-bromo derivative serves as a versatile intermediate for further modifications. The reaction of 5-bromouracil derivatives with various nucleophiles has been explored to introduce diverse functionalities at the C5 position. nih.gov

Another strategy is the direct introduction of a one-carbon unit at the C5 position, which can subsequently be halogenated. For example, under prebiotic conditions, formaldehyde can react with uracil at the C5 position to form 5-hydroxymethyluracil (B14597). nih.gov This intermediate is a direct precursor that can be converted to this compound through a substitution reaction.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have been employed for the C5-functionalization of pre-functionalized uracils, such as 5-iodouracil. researchgate.net These methods allow for the introduction of a wide range of substituents, which could potentially be transformed into a bromomethyl group.

A summary of common C5-functionalization strategies for uracil analogues is presented in the table below.

| Strategy | Reagents and Conditions | Intermediate Product | Reference |

| Electrophilic Bromination | Bromine, Glacial Acetic Acid | 5-Bromouracil | researchgate.net |

| Hydroxymethylation | Formaldehyde | 5-Hydroxymethyluracil | nih.gov |

| Palladium-Catalyzed Cross-Coupling | 5-Iodouracil, Boronic Acids/Stannanes, Pd Catalyst | 5-Aryl/Alkyl-uracil | researchgate.net |

Selection of Starting Materials and Protecting Groups

The choice of starting material is critical for the successful synthesis of this compound. Uracil itself is a common and readily available starting material. nih.govresearchgate.net However, in many cases, derivatives of uracil are employed to enhance solubility, reactivity, or to introduce protecting groups.

Protecting groups are often necessary to prevent unwanted side reactions at the N1 and N3 positions of the uracil ring during C5-functionalization. The NH protons of the uracil ring are acidic and can interfere with certain reagents. Common protecting groups for the nitrogen atoms of uracil include alkyl, acyl, and silyl groups. For instance, the use of tert-butoxycarbonyl (Boc) protection at the N1 position allows for selective alkylation at the N3 position. researchgate.net Similarly, silylation of the uracil ring, for example with hexamethyldisilazane, is a common strategy to protect the nitrogen atoms before subsequent reactions. beilstein-journals.org

The choice of protecting group depends on the specific reaction conditions and the desired final product. The protecting group must be stable under the conditions of C5-functionalization and easily removable without affecting the newly introduced C5-substituent.

| Starting Material | Protecting Group Strategy | Purpose | Reference |

| Uracil | None (for direct functionalization) | Direct synthesis | nih.gov |

| 1,3-Dimethyluracil | N1, N3-Dimethyl | Increased solubility and prevention of N-alkylation | researchgate.net |

| Uracil | N1-Boc protection | Selective N3-functionalization | researchgate.net |

| Uracil | Silylation (e.g., with HMDS) | Protection of N1 and N3 for subsequent reactions | beilstein-journals.org |

Direct Bromomethylation Approaches

Direct bromomethylation of the uracil ring at the C5 position represents a more atom-economical approach to the synthesis of this compound. These methods aim to introduce the bromomethyl group in a single step, avoiding the need for multi-step precursor synthesis.

Radical-Mediated Bromomethylation Reactions

Radical-mediated reactions offer a potential pathway for the direct C-H functionalization of heterocycles. The generation of a bromomethyl radical, which could then add to the C5 position of uracil, is a conceivable strategy. While specific examples of direct radical bromomethylation of uracil are not extensively detailed in the provided search results, the principles of radical chemistry suggest its feasibility. For instance, visible light-mediated radical fluoromethylation has been successfully achieved using fluoroiodomethane, indicating that similar halogen atom transfer mechanisms could potentially be applied for bromomethylation. nih.gov

A hypothetical radical-mediated bromomethylation of uracil could involve the following steps:

Generation of a bromomethyl radical from a suitable precursor (e.g., bromochloromethane or dibromomethane) using a radical initiator (e.g., AIBN) or photolysis.

Addition of the bromomethyl radical to the C5-C6 double bond of the uracil ring.

Subsequent hydrogen abstraction or oxidation to restore the aromaticity of the pyrimidine ring and yield the 5-bromomethyluracil product.

Further research is needed to establish the viability and optimize the conditions for such a radical-mediated approach.

Electrophilic Bromomethylation Using Specialized Reagents

Electrophilic bromomethylation involves the use of a reagent that can deliver a "CH2Br+" equivalent to the electron-rich C5 position of the uracil ring. While specific reagents for the direct electrophilic bromomethylation of uracil are not explicitly mentioned in the search results, analogous reactions with other electrophiles provide a basis for this approach. The reactivity of the uracil ring towards various electrophilic agents is well-documented. researchgate.net

The development of specialized electrophilic bromomethylating reagents would be a key aspect of this strategy. Such reagents would need to be sufficiently reactive to attack the uracil ring but stable enough to be handled. The design of these reagents could be inspired by the development of shelf-stable electrophilic trifluoromethylating reagents. nih.gov

Optimization of Reaction Conditions for Direct Synthesis

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the direct synthesis of this compound. Key parameters that require careful consideration include the choice of solvent, temperature, reaction time, and the nature of the brominating or bromomethylating agent.

For instance, in the bromination of uracil derivatives, the solvent can significantly influence the outcome of the reaction. The use of acetic acid is common for electrophilic bromination. researchgate.net The temperature is another critical factor; for example, a patent describes a process for preparing 5-bromouracil where the temperature is carefully controlled during the addition of the brominating agent. google.com

The choice of the brominating agent is also of paramount importance. While elemental bromine is a common choice, other reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can offer advantages in terms of handling and selectivity. google.comgoogle.com

A systematic study of these reaction parameters would be necessary to develop an efficient and scalable direct synthesis of this compound.

| Parameter | Considerations | Example from Literature (for bromination) | Reference |

| Solvent | Polarity, solubility of reactants, potential for side reactions. | Glacial acetic acid | google.com |

| Temperature | Reaction rate, stability of reactants and products, selectivity. | Controlled temperature (e.g., 55-60 °C) | google.com |

| Brominating Agent | Reactivity, selectivity, handling safety. | N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | google.comgoogle.com |

| Reaction Time | Ensuring complete conversion while minimizing byproduct formation. | Monitored by TLC | google.com |

Indirect Synthetic Pathways to this compound

Indirect routes to this compound are critical when direct methods are inefficient or incompatible with other functional groups on the molecule. These strategies often involve the transformation of existing functionalities at the C5 position or the construction of the pyrimidine ring from acyclic precursors.

Functional Group Interconversion Strategies at the C5 Position

A primary indirect strategy involves the modification of a pre-existing substituent at the C5 position of the uracil ring. This approach leverages the accessibility of various 5-substituted uracils, which can be converted to the desired bromomethyl group through well-established chemical transformations.

One common precursor is 5-(hydroxymethyl)uracil. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by a bromide ion. A more direct conversion involves treating 5-(hydroxymethyl)uracil with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Another versatile precursor is 5-formyluracil. The aldehyde functionality can be reduced to the corresponding alcohol, 5-(hydroxymethyl)uracil, which is then subjected to bromination as described above. Alternatively, the synthesis of 5-substituted uracil derivatives can begin from compounds like 5-bromoacetyluracil, which can be transformed into various other functional groups. nih.gov

The interconversion of a C5-carboxy group is also a viable route. 5-Carboxyuracil can be reduced to 5-(hydroxymethyl)uracil, typically using borane reagents, before subsequent bromination. These multi-step sequences allow for the strategic introduction of the bromomethyl functionality from more stable and readily available starting materials.

Table 1: Functional Group Interconversions at the C5 Position

| Starting Material | Intermediate | Reagents for Bromination | Final Product |

|---|---|---|---|

| 5-(Hydroxymethyl)uracil | N/A | PBr₃, HBr/AcOH | This compound |

| 5-Formyluracil | 5-(Hydroxymethyl)uracil | 1. NaBH₄2. PBr₃ | This compound |

| 5-Carboxyuracil | 5-(Hydroxymethyl)uracil | 1. BH₃·THF2. HBr | This compound |

Nucleophilic Displacement Routes Preceding Bromination

This strategy involves the initial introduction of a different substituent at the C5 position via nucleophilic substitution, which is subsequently converted to the bromomethyl group. A common starting material for this approach is 5-bromouracil or 5-iodouracil. The halogen at the C5 position activates the ring for nucleophilic attack or facilitates metal-catalyzed cross-coupling reactions.

For instance, 5-bromouracil can react with sulfur nucleophiles to form 5-sulfur-substituted uracils. nih.gov In a different vein, reactions with various amines can yield 5-aminouracil derivatives. mdpi.com While these specific products are not direct precursors to the bromomethyl derivative, the principle of nucleophilic substitution at C5 is well-established. researchgate.netmdpi.comresearchgate.net

A more direct path to the target compound involves the reaction of a 5-halouracil with a one-carbon nucleophile that can be later brominated. For example, a palladium-catalyzed coupling reaction could introduce a vinyl or allyl group, which could then be subjected to oxidative cleavage and bromination.

Catalytic Systems and Enhancements in Synthesis

Catalysis offers powerful tools to improve the efficiency, selectivity, and environmental footprint of synthetic routes to this compound. Key areas of development include phase transfer catalysis and metal-catalyzed functionalization.

Phase Transfer Catalysis in Bromomethylation

Phase transfer catalysis (PTC) is particularly useful for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant (e.g., an anion) from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgtandfonline.com

In the context of preparing 5-(bromomethyl)uracil, PTC could be applied to the bromination of 5-methyluracil (thymine). The reaction involves the deprotonation of the uracil ring by an aqueous base, with the resulting anion being transferred by the PTC into an organic solvent containing the brominating agent. This technique can lead to milder reaction conditions, improved yields, and easier product isolation compared to traditional homogeneous methods. researchgate.net The use of PTC can enhance the N-alkylation of pyrimidines, demonstrating its utility in modifying the pyrimidine core. tandfonline.com

Table 2: Examples of Phase Transfer Catalysts

| Catalyst Type | Specific Examples | Application |

|---|---|---|

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltricaprylammonium chloride | Facilitating reactions between aqueous and organic phases. wikipedia.orgyoutube.com |

| Phosphonium Salts | Hexadecyltributylphosphonium bromide | Similar to ammonium salts, often with higher thermal stability. wikipedia.orgyoutube.com |

Metal-Catalyzed Approaches for Selective Functionalization

Transition metal catalysis has revolutionized the selective functionalization of heterocyclic compounds, including pyrimidines. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds at the C5 position of a 5-halouracil precursor.

For instance, a Suzuki-Miyaura reaction can be used to couple 5-iodouracil with an appropriate boronic acid to introduce a functionalized side chain. This side chain can then be chemically modified to yield the bromomethyl group.

More recently, copper-catalyzed reactions have also been explored. For example, a uracil-copper catalytic system has been developed for the allylation of cyclopropanols, showcasing the potential of bio-inspired catalysts in C-C bond formation involving uracil derivatives. nih.gov While not a direct route to the target compound, this demonstrates the feasibility of using first-row transition metals to functionalize uracil precursors selectively. Such metal-catalyzed approaches offer high functional group tolerance and regioselectivity, making them highly valuable for the synthesis of complex pyrimidine derivatives.

Structure

3D Structure

Propriétés

Numéro CAS |

4874-37-7 |

|---|---|

Formule moléculaire |

C5H5BrN2O2 |

Poids moléculaire |

205.01 g/mol |

Nom IUPAC |

5-(bromomethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H5BrN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10) |

Clé InChI |

PTDZLXBJOJLWKG-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=O)NC(=O)N1)CBr |

Origine du produit |

United States |

Reactivity and Derivatization Strategies of 5 Bromomethyl Pyrimidine 2,4 1h,3h Dione

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group at the 5-position of the pyrimidine-2,4(1H,3H)-dione ring is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is central to the derivatization of this compound.

SN2 Reactions with Various Nucleophiles (O-, N-, S-, C-Nucleophiles)

The primary mechanism for the substitution of the bromine atom in 5-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted process, a nucleophile attacks the carbon atom of the bromomethyl group, leading to the simultaneous displacement of the bromide ion. This reaction proceeds via a trigonal bipyramidal transition state. The accessibility of the primary carbon atom of the bromomethyl group makes it an excellent substrate for SN2 reactions. libretexts.org

A diverse range of nucleophiles can be employed to generate a variety of 5-substituted uracil (B121893) derivatives. These include oxygen, nitrogen, sulfur, and carbon nucleophiles.

Oxygen Nucleophiles: Alcohols and carboxylic acids can act as nucleophiles to form ethers and esters, respectively.

Nitrogen Nucleophiles: Amines are effective nucleophiles, leading to the formation of 5-(aminomethyl)pyrimidines. researchgate.net The reaction of amines with alkyl halides can sometimes lead to a mixture of secondary and tertiary amines due to the increased nucleophilicity of the initially formed secondary amine. youtube.com

Sulfur Nucleophiles: Thiolates and other sulfur-containing compounds readily react with this compound to form thioethers. nih.gov

Carbon Nucleophiles: Carbanions and other carbon-based nucleophiles can be used to form new carbon-carbon bonds.

The table below summarizes some examples of SN2 reactions with this compound.

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen | Alcohol (R-OH) | Ether (R-O-CH₂-Uracil) |

| Carboxylate (R-COO⁻) | Ester (R-COO-CH₂-Uracil) | |

| Nitrogen | Amine (R-NH₂) | Amine (R-NH-CH₂-Uracil) |

| Sulfur | Thiol (R-SH) | Thioether (R-S-CH₂-Uracil) |

| Carbon | Cyanide (CN⁻) | Nitrile (NC-CH₂-Uracil) |

SN1 Character and Carbocation Stability Considerations

While the SN2 mechanism is predominant for primary alkyl halides like this compound, the possibility of unimolecular nucleophilic substitution (SN1) character cannot be entirely dismissed, particularly under conditions that favor carbocation formation. The SN1 mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org

The stability of the potential carbocation intermediate is a critical factor in determining the likelihood of an SN1 pathway. fiveable.me The carbocation that would be formed from this compound is a primary carbocation adjacent to a pyrimidine (B1678525) ring. Generally, primary carbocations are highly unstable. openstax.org However, the proximity of the electron-rich pyrimidine ring could potentially offer some degree of resonance stabilization to the carbocation, although this effect is not as pronounced as in benzylic or allylic systems. pressbooks.pub

Factors that could promote a shift towards an SN1 mechanism include:

Solvent: Polar protic solvents, such as water and alcohols, can stabilize the carbocation intermediate and the leaving group, thereby favoring the SN1 pathway. libretexts.org

Leaving Group: Bromine is a good leaving group, which facilitates the initial ionization step of the SN1 reaction. libretexts.org

Weak Nucleophile: The use of a weak nucleophile would disfavor the concerted SN2 mechanism, making the SN1 pathway more competitive. libretexts.org

Despite these considerations, the high energy of the primary carbocation intermediate makes a pure SN1 mechanism unlikely for this compound. It is more probable that reactions proceed through a mechanistic continuum, with some reactions exhibiting a degree of SN1 character, particularly in solvolysis reactions with polar protic solvents.

Stereochemical Outcomes of Substitution Reactions

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

SN2 Reactions: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion. u-szeged.hu This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. youtube.com If the carbon of the bromomethyl group were a stereocenter (for instance, if one of the hydrogens were replaced with deuterium), an SN2 reaction would lead to a product with the opposite configuration.

SN1 Reactions: In contrast, SN1 reactions typically result in racemization. fiveable.me The planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability, leading to a mixture of enantiomers.

Given that reactions of this compound predominantly follow an SN2 pathway, an inversion of configuration would be the expected stereochemical outcome if a chiral analog were used.

Formation of Carbon-Heteroatom Bonds through this compound

The reactivity of the bromomethyl group is widely exploited to form new bonds between the pyrimidine scaffold and various heteroatoms, which is a crucial strategy in the synthesis of modified nucleosides and other biologically active molecules.

Amination Reactions (e.g., Gabriel, Reductive Amination, Alkylation)

The formation of a carbon-nitrogen bond is a common transformation involving this compound.

Alkylation of Amines: The most direct method for amination is the reaction of this compound with a primary or secondary amine. This is a standard SN2 reaction where the amine acts as the nucleophile. researchgate.net However, a significant drawback of this method is the potential for over-alkylation, as the product of the initial reaction (a secondary amine) can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com

Gabriel Synthesis: To circumvent the issue of over-alkylation and to cleanly synthesize primary amines, the Gabriel synthesis is a valuable method. nrochemistry.com This multi-step process involves the initial reaction of this compound with potassium phthalimide. chemeurope.comlibretexts.org The phthalimide anion acts as a surrogate for the ammonia anion. The resulting N-alkylated phthalimide is then cleaved, typically by treatment with hydrazine (the Ing-Manske procedure), to release the desired primary amine. thermofisher.com

Reductive Amination: While not a direct substitution on the bromomethyl group, reductive amination is a powerful method for synthesizing amines that can be conceptually linked. masterorganicchemistry.com Reductive amination typically involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ. organic-chemistry.orgchemicalbook.com To apply this to this compound, the bromo- group would first need to be converted to a carbonyl group (5-formyluracil) or an amine, which could then undergo reductive amination with another component.

The following table outlines these amination strategies.

| Amination Method | Key Reagents | Product Type | Advantages | Disadvantages |

| Direct Alkylation | Primary or Secondary Amine | Secondary or Tertiary Amine | Simple, one-step process | Potential for over-alkylation |

| Gabriel Synthesis | Potassium Phthalimide, Hydrazine | Primary Amine | Avoids over-alkylation | Multi-step process |

| Reductive Amination | Aldehyde/Ketone, Amine, Reducing Agent | Primary, Secondary, or Tertiary Amine | High control over the degree of alkylation | Requires prior modification of the bromomethyl group |

Etherification and Esterification Utilizing Alcohol and Carboxylic Acid Nucleophiles

The formation of carbon-oxygen bonds through etherification and esterification reactions is another important derivatization strategy for this compound.

Etherification: Ethers can be synthesized by the reaction of this compound with an alcohol or a phenol. This reaction, known as the Williamson ether synthesis, typically proceeds via an SN2 mechanism. To enhance the nucleophilicity of the alcohol, it is often deprotonated with a base to form an alkoxide ion.

Esterification: Esters are formed by the reaction of this compound with a carboxylic acid. Similar to etherification, the carboxylic acid is usually deprotonated to form a more nucleophilic carboxylate anion.

These reactions provide access to a wide range of derivatives with potentially altered solubility and biological activity. A general one-pot method for the etherification of pyrimidinones has been described, which involves in situ activation of the heterocycle. nih.gov

Thiolation and Selenation Reactions

The electrophilic carbon of the bromomethyl group in 5-(bromomethyl)uracil is highly susceptible to nucleophilic attack by sulfur and selenium compounds. These reactions provide straightforward access to a variety of 5-thiomethyl and 5-selenomethyl uracil derivatives.

Thiolation: The reaction with sulfur nucleophiles, such as thiols or their corresponding thiolates, proceeds readily via an SN2 mechanism to yield 5-(alkylthiomethyl) or 5-(arylthiomethyl) uracils. For instance, the reaction of 5-(bromomethyl)uracil with thiols in the presence of a base (to generate the more nucleophilic thiolate anion) or with pre-formed thiolates results in the displacement of the bromide and the formation of a C-S bond. These reactions are typically high-yielding and can be performed under mild conditions. Hydrogen sulfide can also be used as a nucleophile, leading to the formation of 5-(mercaptomethyl)uracil, a key intermediate for further functionalization.

Selenation: Analogous to thiolation, selenation reactions involve the use of selenium nucleophiles. Organoselenium compounds are of significant interest due to their unique biological activities. The reaction of 5-(bromomethyl)uracil with selenols (RSeH) or selenolates (RSe⁻) provides access to 5-(organoselenomethyl)pyrimidine derivatives. These reactions expand the chemical space of modified pyrimidines, offering compounds with potential applications in medicinal chemistry.

| Nucleophile Type | Reagent Example | Product Type |

| Sulfur | Ethanethiol (EtSH) | 5-(Ethylthiomethyl)uracil |

| Sulfur | Thiophenol (PhSH) | 5-(Phenylthiomethyl)uracil |

| Sulfur | Sodium hydrosulfide (NaSH) | 5-(Mercaptomethyl)uracil |

| Selenium | Benzeneselenol (PhSeH) | 5-(Phenylselenomethyl)uracil |

Phosphorylation and Phosphonate Formation

The introduction of phosphorus-containing moieties onto the uracil scaffold is a critical strategy for developing nucleotide analogs and antiviral agents. 5-(Bromomethyl)uracil serves as a key precursor for both phosphonates and, indirectly, phosphates.

Phosphonate Formation: The most direct route to forming a carbon-phosphorus bond at the 5-methyl position is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction involves treating 5-(bromomethyl)uracil with a trialkyl phosphite, such as triethyl phosphite. organic-chemistry.orgyoutube.comyoutube.com The nucleophilic phosphorus atom of the phosphite attacks the electrophilic methylene (B1212753) carbon, displacing the bromide to form a phosphonium salt intermediate. In a subsequent SN2 step, the displaced bromide ion attacks one of the alkyl groups of the phosphite ester, yielding the stable dialkyl (uracil-5-ylmethyl)phosphonate and an alkyl halide byproduct. wikipedia.org These phosphonate esters are valuable intermediates, notably for use in the Horner-Wadsworth-Emmons reaction.

Phosphorylation: Direct phosphorylation to form a C-O-P linkage requires the presence of a hydroxyl group. Therefore, 5-(bromomethyl)uracil is typically first converted to 5-(hydroxymethyl)uracil via hydrolysis or reaction with a hydroxide source. nih.govnih.gov The resulting 5-(hydroxymethyl)uracil can then be phosphorylated using standard phosphorylating agents, such as phosphorus oxychloride (POCl₃), to produce 5-(dihydrogen phosphoxymethyl)uracil (a phosphate (B84403) ester). This multi-step strategy is fundamental in the synthesis of modified nucleotides.

| Reaction | Reagents | Intermediate/Product | Bond Formed |

| Phosphonate Formation | 1. Trialkyl phosphite (e.g., P(OEt)₃) | Dialkyl (uracil-5-ylmethyl)phosphonate | C-P |

| Phosphorylation | 1. NaOH (aq) 2. POCl₃ | 1. 5-(Hydroxymethyl)uracil 2. 5-(Phosphoryloxymethyl)uracil | C-O-P |

Formation of Carbon-Carbon Bonds from this compound

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis, and 5-(bromomethyl)uracil provides multiple pathways to achieve this, enabling chain extension and the introduction of diverse carbon-based substituents at the 5-position.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

While palladium-catalyzed cross-coupling reactions are most common for aryl and vinyl halides, their application to sp³-hybridized alkyl halides like 5-(bromomethyl)uracil presents challenges.

Suzuki, Heck, and Sonogashira Reactions: These reactions are generally not directly applicable to 5-(bromomethyl)uracil. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgyoutube.comwikipedia.orgresearchgate.net The mechanisms of these couplings typically require an sp²-hybridized carbon partner and are often inefficient or incompatible with the C(sp³)-Br bond of the bromomethyl group under standard conditions. Modifications at the C5 position of the uracil ring itself, for example starting from 5-iodouracil, are the conventional approach for these specific coupling reactions.

Negishi Coupling: The Negishi coupling is more versatile and can facilitate C(sp³)-C(sp²) bond formation. wikipedia.orgopenochem.orgorganic-chemistry.org A viable strategy involves the conversion of 5-(bromomethyl)uracil into an organozinc reagent. This can be achieved by reacting it with activated zinc metal. The resulting (uracil-5-ylmethyl)zinc bromide can then be coupled with various aryl or vinyl halides in the presence of a palladium or nickel catalyst. wikipedia.orgnih.gov This two-step approach effectively circumvents the difficulties of direct coupling with the alkyl bromide.

Grignard and Organolithium Reagent Applications

A more direct method for forming C-C bonds from 5-(bromomethyl)uracil involves its reaction with organometallic compounds like Grignard and organolithium reagents. These reagents are powerful carbon nucleophiles that readily participate in SN2 reactions.

The reaction involves the nucleophilic attack of the carbanionic portion of the Grignard (R-MgX) or organolithium (R-Li) reagent on the methylene carbon of 5-(bromomethyl)uracil. This attack displaces the bromide leaving group, resulting in the formation of a new carbon-carbon bond and yielding a 5-alkyl- or 5-aryl-methyluracil derivative. Care must be taken with these highly reactive reagents to avoid side reactions, such as deprotonation of the N-H protons on the uracil ring. Protection of the ring nitrogens may be necessary depending on the specific substrate and reaction conditions.

Wittig and Horner-Wadsworth-Emmons Olefination Precursors

5-(Bromomethyl)uracil is an excellent starting material for the synthesis of reagents used in olefination reactions, providing a route to introduce unsaturated alkyl chains at the 5-position.

Wittig Reaction: The synthesis of a Wittig reagent begins with the formation of a phosphonium salt. This is achieved through the reaction of 5-(bromomethyl)uracil with triphenylphosphine (PPh₃) in an SN2 reaction. The resulting (uracil-5-ylmethyl)triphenylphosphonium bromide can then be treated with a strong base, such as n-butyllithium, to deprotonate the methylene carbon and generate the corresponding phosphorus ylide. This ylide is a potent nucleophile that reacts with aldehydes or ketones to produce an alkene and triphenylphosphine oxide.

Horner-Wadsworth-Emmons (HWE) Reaction: The precursor for the HWE reaction is a phosphonate ester, which is synthesized from 5-(bromomethyl)uracil via the Michaelis-Arbuzov reaction with a trialkyl phosphite, as described in section 3.2.4. alfa-chemistry.com The resulting dialkyl (uracil-5-ylmethyl)phosphonate can be deprotonated with a moderately strong base (e.g., NaH, NaOEt) to form a stabilized phosphonate carbanion. wikipedia.org This carbanion reacts with aldehydes or ketones to yield alkenes, typically with a strong preference for the (E)-isomer. alfa-chemistry.comwikipedia.org The HWE reaction is often preferred over the Wittig reaction due to the easier removal of the water-soluble phosphate byproduct. alfa-chemistry.com

| Reaction | Step 1: Precursor Synthesis | Step 2: Olefination | Product |

| Wittig | 5-(CH₂Br)Uracil + PPh₃ → [5-(CH₂PPh₃)Uracil]⁺Br⁻ | Ylide + R₂C=O | 5-(R₂C=CH)Uracil |

| HWE | 5-(CH₂Br)Uracil + P(OEt)₃ → 5-(CH₂PO(OEt)₂)Uracil | Phosphonate Carbanion + R₂C=O | 5-(R₂C=CH)Uracil ((E)-isomer favored) |

Aldol and Knoevenagel Condensation Strategies

Direct participation of 5-(bromomethyl)uracil in Aldol or Knoevenagel condensations is not feasible. However, it serves as a crucial synthon in two primary strategies related to these transformations.

Conversion to an Aldehyde: 5-(Bromomethyl)uracil can be converted into 5-formyluracil. This transformation can be achieved through various methods, such as the Sommelet reaction or oxidation with reagents like dimethyl sulfoxide (DMSO). The resulting 5-formyluracil possesses the required aldehyde functionality to participate directly in base-catalyzed Knoevenagel condensations with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) or in Aldol-type reactions.

Alkylation of Enolates: A powerful and widely used strategy is to employ 5-(bromomethyl)uracil as an alkylating agent for enolates. libretexts.orgfiveable.mefiveable.meyoutube.comlibretexts.org In this approach, a ketone, ester, or other carbonyl-containing compound is first deprotonated with a suitable base (e.g., LDA, NaOEt) to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbon of 5-(bromomethyl)uracil in an SN2 reaction, displacing the bromide and forming a new C-C bond at the α-position of the carbonyl compound. libretexts.orglibretexts.org This methodology is central to classic synthetic routes like the malonic ester synthesis (to produce substituted carboxylic acids) and the acetoacetic ester synthesis (to produce substituted ketones), effectively using an Aldol-type synthetic logic where 5-(bromomethyl)uracil acts as the electrophilic partner. libretexts.org

Click Chemistry Applications and Bioconjugation Potential of this compound

This compound, commonly known as 5-(bromomethyl)uracil, is a highly versatile reagent in the field of bioconjugation and materials science due to the reactivity of its bromomethyl group. This functional group serves as an excellent electrophilic handle for introducing the uracil moiety onto various molecules and surfaces through nucleophilic substitution reactions. Its utility is particularly prominent in "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. nih.gov

Synthesis of Azido-Derivatives for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of stable 1,2,3-triazole linkages. rsc.orgrsc.org A critical step in utilizing 5-(bromomethyl)uracil for CuAAC is its conversion into an azido-derivative. This is typically achieved through a straightforward nucleophilic substitution reaction where the bromide is displaced by an azide ion (N₃⁻), yielding 5-(azidomethyl)pyrimidine-2,4(1H,3H)-dione.

The synthesis is generally performed by treating 5-(bromomethyl)uracil with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The resulting 5-(azidomethyl)uracil is a key building block that can be "clicked" onto any molecule containing a terminal alkyne.

The CuAAC reaction itself involves the [3+2] cycloaddition between the azide group of the modified uracil and a terminal alkyne, catalyzed by a Cu(I) species. nih.gov This reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. rsc.org The resulting triazole ring is not just a linker; it is a rigid, aromatic, and stable moiety that can participate in hydrogen bonding and dipole-dipole interactions, making it more than a passive component in the final conjugate. nih.gov This strategy has been widely used to link uracil to peptides, oligonucleotides, and other biomolecules for various applications in medicinal chemistry and chemical biology. beilstein-journals.org

Table 1: Typical Reaction for Synthesis of 5-(Azidomethyl)uracil and Subsequent CuAAC

| Step | Reactants | Catalyst/Solvent | Product | Application |

| 1. Azide Synthesis | 5-(Bromomethyl)uracil, Sodium Azide | DMF | 5-(Azidomethyl)uracil | Precursor for CuAAC |

| 2. CuAAC Reaction | 5-(Azidomethyl)uracil, Terminal Alkyne (R-C≡CH) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | Bioconjugation, Drug Discovery |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Precursors

A significant advancement in click chemistry for biological applications is the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds without the need for a cytotoxic copper catalyst, making it truly bioorthogonal. researchgate.net The driving force for SPAAC is the high ring strain of a cyclic alkyne, such as a cyclooctyne derivative. nih.gov

5-(Bromomethyl)uracil can be used to synthesize precursors for SPAAC. Two main strategies can be employed:

Alkylation of a Strained Alkyne: A strained alkyne containing a nucleophilic functional group (e.g., a hydroxyl or thiol) can be reacted with 5-(bromomethyl)uracil to attach the uracil moiety.

Reaction of an Azido-Uracil Derivative: The 5-(azidomethyl)uracil, synthesized as described in the previous section, can be directly reacted with a strained alkyne. This is the more common approach.

The reaction between the azido-uracil derivative and a strained alkyne, like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), is highly efficient and can be performed under physiological conditions, even within living cells. nih.gov This has opened up possibilities for real-time tracking and labeling of biomolecules functionalized with uracil analogues. The rate of the SPAAC reaction can be tuned by modifying the structure of the cyclooctyne, with more strained systems reacting faster. nih.govnih.gov

Thiol-Ene and Thiol-Yne Click Reactions

Thiol-ene and thiol-yne reactions are additional examples of click chemistry that proceed via a radical-mediated or nucleophile-catalyzed mechanism. wikipedia.orgwikipedia.org These reactions are characterized by high yields, stereoselectivity, and tolerance to many functional groups, making them suitable for creating well-defined materials and bioconjugates. nih.govrsc.org

To make 5-(bromomethyl)uracil amenable to these reactions, it must first be converted into a derivative containing either an alkene ('ene') or an alkyne ('yne').

Synthesis of 'Ene' Derivatives: The bromomethyl group can be reacted with a nucleophile that also contains a vinyl group, such as allyl mercaptan or allyl amine. Alternatively, elimination of HBr from a related ethyl-substituted uracil could generate a vinyluracil derivative.

Synthesis of 'Yne' Derivatives: Reaction of 5-(bromomethyl)uracil with an alkynyl nucleophile, such as the anion of propargyl alcohol, can install a terminal alkyne.

Once these derivatives are synthesized, they can readily participate in thiol-ene or thiol-yne reactions. In a typical radical-mediated thiol-ene reaction, a thiol adds across the double bond of the 'ene'-functionalized uracil in an anti-Markovnikov fashion upon initiation by UV light or a radical initiator. wikipedia.org The thiol-yne reaction can proceed with the addition of one or two thiol molecules to the alkyne, leading to alkenyl sulfides or dithioacetals, respectively. wikipedia.org These reactions are particularly useful for surface functionalization and polymer network formation. nih.gov

Polymerization and Macromolecular Derivatization

The incorporation of nucleobases into synthetic polymers allows for the creation of materials with unique properties, such as molecular recognition capabilities and self-assembly behavior, mimicking biological systems like DNA. rsc.org 5-(Bromomethyl)uracil is a valuable starting material for creating such functional macromolecules.

Incorporation into Polymeric Backbones for Functional Materials

To incorporate the uracil moiety into a polymer backbone, 5-(bromomethyl)uracil is first converted into a polymerizable monomer. This is typically achieved by reacting the bromomethyl group with a molecule that contains a polymerizable functional group, such as a vinyl or acrylate group. For example, reaction with N-vinylbenzylamine or 2-hydroxyethyl methacrylate (followed by esterification) would yield a vinylbenzyl- or methacrylate-functionalized uracil monomer, respectively.

These monomers can then be copolymerized with other standard monomers (e.g., styrene, methyl methacrylate) using various polymerization techniques, such as free-radical polymerization. This allows for precise control over the amount of uracil incorporated into the final polymer, thereby tuning the material's properties. Polymers containing uracil can exhibit interesting hydrogen-bonding interactions, leading to applications in areas like hydrogels, drug delivery systems, and molecularly imprinted polymers. dtic.mil

Table 2: Example Pathway for Creating a Uracil-Containing Polymer

| Step | Description | Example Reactants | Resulting Product |

| 1. Monomer Synthesis | Functionalization of 5-(bromomethyl)uracil with a polymerizable group. | 5-(Bromomethyl)uracil, Vinylbenzyl chloride | Uracil-containing vinyl monomer |

| 2. Polymerization | Copolymerization of the uracil monomer with a comonomer. | Uracil-monomer, Styrene, AIBN (initiator) | Polystyrene copolymer with pendant uracil groups |

Grafting and Surface Modification of Pre-formed Polymers

An alternative to creating entirely new polymers is the modification of existing ones. The high reactivity of the bromomethyl group makes 5-(bromomethyl)uracil an excellent candidate for grafting onto pre-formed polymer surfaces or backbones. wiley-vch.demdpi.com This approach, often termed the "grafting to" method, involves reacting the compound with a polymer that has nucleophilic functional groups on its surface (e.g., hydroxyl, amine, or thiol groups). nih.govnih.gov

This strategy is a powerful way to impart new functionalities to commodity polymers. researchgate.net For example, grafting uracil moieties onto the surface of a biomedical implant could potentially alter its biocompatibility or introduce specific recognition sites. nih.gov The surface properties of materials used in chromatography, sensors, or tissue engineering can be precisely tailored using this method. mdpi.comibmmpolymerbiomaterials.com The efficiency of the grafting reaction depends on the accessibility of the functional groups on the polymer surface and the reaction conditions.

Selective De-bromination and Reduction Methodologies

The conversion of this compound to its corresponding 5-methyl derivative is a reduction process that involves the cleavage of the carbon-bromine bond and the formation of a new carbon-hydrogen bond. This section explores the key strategies employed for this selective transformation.

Hydrogenation and Reductive Dehalogenation

Catalytic hydrogenation is a widely employed and efficient method for the dehalogenation of organic halides. This process typically involves the use of a metal catalyst, most commonly palladium on a carbon support (Pd/C), and a hydrogen source.

Detailed Research Findings:

The reductive dehalogenation of 5-(bromomethyl)uracil to 5-methyluracil can be effectively carried out using molecular hydrogen (H₂) in the presence of a palladium catalyst. The reaction is typically performed in a suitable solvent, such as an alcohol (e.g., methanol, ethanol) or ethyl acetate, at ambient or slightly elevated temperatures and pressures. The palladium catalyst facilitates the oxidative addition of the carbon-bromine bond, followed by hydrogenolysis to yield the desired product and hydrogen bromide. A base, such as sodium acetate or triethylamine, is often added to neutralize the in situ generated acid, which can prevent side reactions and catalyst deactivation.

| Catalyst | Hydrogen Source | Solvent | Base | Temperature (°C) | Pressure (atm) | Yield (%) |

| 10% Pd/C | H₂ | Methanol | Sodium Acetate | 25 | 1 | >95 |

| 5% Pd/C | H₂ | Ethanol | Triethylamine | 50 | 3 | High |

| Raney Nickel | H₂ | Water/Ethanol | Sodium Hydroxide | 70 | 5 | Variable |

This table presents typical conditions for the catalytic hydrogenation of 5-(bromomethyl)uracil. The exact conditions can vary depending on the scale and specific laboratory setup.

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as isopropanol, formic acid, or ammonium formate, transfers hydrogen to the substrate in the presence of a catalyst. This approach can be advantageous for its operational simplicity and safety.

Radical-Mediated Reduction Processes

Radical-mediated reductions provide another powerful tool for the de-bromination of this compound. These reactions proceed via a free radical chain mechanism and are often initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon thermal or photochemical induction.

Detailed Research Findings:

A classic and highly effective method for the radical-mediated reduction of alkyl halides involves the use of tri-n-butyltin hydride (Bu₃SnH). The reaction is initiated by the generation of a tributyltin radical from Bu₃SnH and a radical initiator. This radical then abstracts the bromine atom from the 5-(bromomethyl)uracil, forming a uracil-5-ylmethyl radical. This radical intermediate subsequently abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final product, 5-methyluracil, and regenerate the tributyltin radical, thus propagating the chain reaction.

However, due to the toxicity and difficulty in removing organotin byproducts, alternative, "tin-free" radical reducing agents have been developed. Tris(trimethylsilyl)silane (TTMSS), for instance, has emerged as a less toxic and more environmentally friendly alternative to tributyltin hydride. The mechanism is analogous, with the tris(trimethylsilyl)silyl radical acting as the chain-carrying species.

| Radical Reagent | Initiator | Solvent | Temperature (°C) | Yield (%) |

| Tri-n-butyltin hydride | AIBN | Toluene | 80-110 | High |

| Tris(trimethylsilyl)silane | AIBN | Benzene | 80 | Good |

This table outlines common conditions for the radical-mediated reduction of 5-(bromomethyl)uracil.

More recently, visible-light photoredox catalysis has revolutionized the field of radical chemistry, offering a mild and efficient way to generate radicals under ambient conditions. In a typical photoredox-catalyzed dehalogenation, a photocatalyst, upon absorption of visible light, can initiate a single-electron transfer process to the alkyl halide, leading to its fragmentation and the formation of the desired radical intermediate. This radical can then be quenched by a hydrogen atom donor to afford the reduced product. While specific applications to this compound are still emerging in the literature, this methodology holds great promise for clean and selective de-bromination reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromomethyl Pyrimidine 2,4 1h,3h Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione, commonly known as 5-bromomethyluracil. It provides critical insights into the molecular framework, connectivity, and dynamic properties of the molecule and its derivatives.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum is characterized by three main signals: two broad singlets corresponding to the N-H protons at positions 1 and 3, a singlet for the proton at position 6 (H6) of the pyrimidine (B1678525) ring, and a singlet for the two protons of the bromomethyl (-CH₂Br) group.

The N-H protons typically appear as broad signals in the downfield region, generally between δ 10.5 and 11.5 ppm, due to their acidic nature and potential for hydrogen bonding. The exact chemical shift can be highly dependent on the solvent and concentration. The H6 proton, being attached to an sp²-hybridized carbon adjacent to a carbon bearing an electron-withdrawing substituent, is deshielded and resonates further downfield than typical vinyl protons, usually in the range of δ 7.5-8.0 ppm. The methylene (B1212753) protons of the bromomethyl group are deshielded by the adjacent electronegative bromine atom and the pyrimidine ring, typically appearing around δ 4.0-4.5 ppm.

Since there are no vicinal or geminal protons to couple with, the H6 and -CH₂Br signals appear as singlets. Long-range coupling is generally too small to be observed in a standard 1D spectrum.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound This is an interactive table. Click on the headers to sort.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| N1-H | 10.5 - 11.5 | broad singlet | N/A |

| N3-H | 10.5 - 11.5 | broad singlet | N/A |

| C6-H | 7.5 - 8.0 | singlet | N/A |

Carbon-¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) Studies

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. The two carbonyl carbons (C2 and C4) are the most deshielded, appearing in the δ 150-165 ppm region. The sp²-hybridized carbons of the ring (C5 and C6) resonate in the alkene/aromatic region, with C6 typically appearing around δ 140-145 ppm and the substituted C5 appearing further upfield, around δ 110-115 ppm. The methylene carbon of the bromomethyl group is found in the upfield region, typically between δ 25-35 ppm.

DEPT experiments are crucial for distinguishing between the different types of carbon atoms based on the number of attached protons.

DEPT-90 would only show a signal for the C6 carbon, as it is the only methine (CH) group.

DEPT-135 would display a positive signal for the C6 (CH) carbon and a negative signal for the bromomethyl carbon (-CH₂), which is a methylene group. The quaternary C5 and the carbonyl carbons (C2, C4) would be absent.

This combination of broadband-decoupled ¹³C and DEPT spectra allows for the unambiguous assignment of all carbon signals.

Table 2: Expected ¹³C NMR and DEPT Spectral Data for this compound This is an interactive table. Click on the headers to sort.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C2 (C=O) | 150 - 155 | No signal | No signal |

| C4 (C=O) | 160 - 165 | No signal | No signal |

| C5 | 110 - 115 | No signal | No signal |

| C6 | 140 - 145 | Positive | Positive |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

2D NMR experiments are powerful for confirming the structure by revealing correlations between nuclei. chemicalbook.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For the parent compound, no cross-peaks would be expected in the COSY spectrum, as the H6 and -CH₂Br protons are isolated spin systems without vicinal proton neighbors. This lack of correlation confirms their structural isolation. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The HSQC spectrum would show a cross-peak connecting the H6 proton signal (δ ~7.5-8.0 ppm) to the C6 carbon signal (δ ~140-145 ppm) and another cross-peak linking the -CH₂Br protons (δ ~4.0-4.5 ppm) to their corresponding carbon signal (δ ~25-35 ppm). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations include:

The H6 proton showing cross-peaks to C2, C4, and C5.

The -CH₂Br protons showing correlations to C5 and C6.

The N-H protons showing correlations to the adjacent carbonyl carbons (e.g., N1-H to C2 and C6; N3-H to C2 and C4). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. A NOESY spectrum would be expected to show a cross-peak between the -CH₂Br protons and the H6 proton, confirming their spatial proximity on the pyrimidine ring.

Dynamic NMR for Tautomerism and Rotational Barriers

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange.

Tautomerism: The pyrimidine-2,4(1H,3H)-dione ring can exist in several tautomeric forms, although the diketo form is overwhelmingly the most stable under normal conditions. mdpi.com Were a different tautomer to be present in a significant population, DNMR could be used to study the rate of interconversion between the forms by observing changes in the NMR spectra at different temperatures.

Rotational Barriers: The C5-C(H₂Br) single bond has a barrier to rotation. At very low temperatures, this rotation could become slow enough on the NMR timescale for the two methylene protons to become diastereotopic, potentially appearing as two separate signals (an AB quartet) rather than a singlet. By analyzing the spectra at various temperatures, including the coalescence temperature where the two signals merge, the activation energy (rotational barrier) for this process can be calculated. biomedpharmajournal.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙). A key feature of the mass spectrum is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the molecular ion appears as a characteristic pair of peaks of almost equal intensity, [M]⁺˙ and [M+2]⁺˙, separated by 2 m/z units.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this compound include:

Loss of a bromine radical (•Br): This is a very common pathway for bromo-compounds, leading to a fragment ion at [M-79]⁺ or [M-81]⁺.

Loss of the bromomethyl radical (•CH₂Br): Alpha-cleavage can result in the loss of the entire side chain.

Retro-Diels-Alder (RDA) reaction: The pyrimidine ring can undergo a characteristic RDA fragmentation. This typically involves the cleavage of the N1-C2 and C4-C5 bonds, leading to the loss of a neutral molecule like HNCO.

Loss of HBr: Elimination of hydrogen bromide can also occur.

These fragmentation pathways allow for the confirmation of the different structural components of the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound This is an interactive table. Click on the headers to sort.

| m/z Value | Possible Identity | Fragmentation Pathway |

|---|---|---|

| 190/192 | [C₅H₅BrN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [C₅H₅N₂O₂]⁺ | M - •Br |

| 97/99 | [C₄H₂BrN₂O]⁺ | M - •CH₂O (rearrangement) |

| 82 | [C₄H₄N₂O]⁺˙ | M - HBr - CO |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. This capability is critical for verifying the successful synthesis of the compound and for identifying unknown metabolites or degradation products.

For this compound, the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The ability of HRMS to provide sub-ppm mass accuracy allows for the confident assignment of the correct elemental composition. thermofisher.com

| Molecular Formula | Isotopologue | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|---|

| C₅H₆BrN₂O₂ | ⁷⁹Br | [M+H]⁺ | 204.9662 |

| C₅H₆BrN₂O₂ | ⁸¹Br | [M+H]⁺ | 206.9641 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS experiments provide characteristic fragmentation patterns that act as a structural fingerprint.

Collision-induced dissociation (CID) studies on protonated uracil (B121893) reveal three primary fragmentation pathways: the loss of ammonia, the loss of water, and the loss of isocyanic acid. researchgate.net For this compound, fragmentation is expected to be initiated by cleavage of the labile C-Br bond, followed by rearrangements and ring cleavages characteristic of the pyrimidine core. nih.gov The fragmentation patterns are highly dependent on the type of ionization and the collision energy used. consensus.app

Key fragmentation pathways for protonated this compound ([M+H]⁺ at m/z 205/207) likely include:

Loss of HBr: A common pathway for brominated compounds, leading to an ion at m/z 124.

Loss of the bromomethyl radical (•CH₂Br): Resulting in an ion corresponding to the uracil-5-yl cation at m/z 111.

Cleavage of the pyrimidine ring: Following initial fragmentation, the ring can break apart, commonly leading to the neutral loss of isocyanic acid (HNCO), a characteristic fragmentation of the uracil structure. researchgate.netresearchgate.net

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure |

|---|---|---|---|

| 205/207 | HBr | 124 | [C₅H₄N₂O₂]⁺ |

| 205/207 | •Br | 126 | [C₅H₆N₂O₂]⁺ |

| 205/207 | •CH₂Br | 111 | Uracil-5-yl cation |

| 126 | HNCO | 83 | Ring fragment |

Ionization Techniques (Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), Electron Ionization (EI))

The choice of ionization technique is critical and depends on the analyte's properties and the analytical question.

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules like pyrimidine derivatives. mdpi.com ESI generates protonated or deprotonated molecules with minimal fragmentation, making it suitable for accurate molecular weight determination and for studying non-covalent interactions. researchgate.netnih.gov It is the preferred method for coupling liquid chromatography with mass spectrometry (LC-MS).

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is well-suited for analyzing a wide range of molecules, including modified nucleobases. nih.gov The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and making it possible to analyze complex mixtures. researchgate.net While typically a soft ionization method, the choice of matrix can induce some fragmentation, providing structural information. oup.com

Electron Ionization (EI): A hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules in the gas phase. wikipedia.org This high energy leads to extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint, which is highly valuable for structural identification and library matching. nist.gov EI is most often coupled with gas chromatography and is suitable for volatile and thermally stable compounds.

| Technique | Principle | Fragmentation | Typical Application |

|---|---|---|---|

| ESI | Ionization from charged droplets | Low (Soft) | LC-MS, molecular weight determination |

| MALDI | Laser desorption from a matrix | Low to Moderate | Analysis of complex mixtures, modified nucleosides |

| EI | Bombardment with high-energy electrons | Extensive (Hard) | GC-MS, structural elucidation via fragmentation library |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

GC-MS is a benchmark technique for the separation and identification of volatile and semi-volatile compounds. It is highly effective for assessing the purity of this compound and identifying any volatile impurities originating from the synthesis, such as residual solvents or starting materials. thermofisher.com

Due to the low volatility of uracil derivatives, a derivatization step, such as silylation, is often required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.govnih.gov This procedure allows for the accurate quantification of the target compound and its related substances. The mass spectrometer detector provides confirmation of the identity of separated components based on their mass spectra. utmb.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. These methods are complementary and probe the vibrational modes of the molecule.

Characteristic Vibrational Frequencies of Pyrimidine Ring and Bromomethyl Moiety

The IR and Raman spectra of this compound are dominated by vibrations associated with the pyrimidine ring and the bromomethyl substituent. The positions of these bands are characteristic of specific functional groups and bonds. ias.ac.in

Pyrimidine Ring Vibrations:

N-H Stretching: Broad bands are typically observed in the 3100-3300 cm⁻¹ region due to hydrogen bonding. nih.gov

C=O Stretching: Two strong bands are expected between 1650 and 1750 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the two carbonyl groups.

Ring Stretching (C=C, C-N): Multiple bands in the 1200-1600 cm⁻¹ region are characteristic of the pyrimidine ring structure. ias.ac.in

Bromomethyl Moiety Vibrations:

C-H Stretching: Bands for the methylene (-CH₂-) group appear around 2850-2960 cm⁻¹.

CH₂ Bending (Scissoring): A characteristic band is expected around 1450 cm⁻¹.

C-Br Stretching: A strong band is typically found in the lower frequency region, generally between 500 and 650 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretching | Amide | 3100 - 3300 | ias.ac.innih.gov |

| C-H Stretching | -CH₂- | 2850 - 2960 | ias.ac.in |

| C=O Stretching | Amide (C4=O, C2=O) | 1650 - 1750 | ias.ac.in |

| Ring Stretching | C=C, C-N | 1200 - 1600 | ias.ac.in |

| CH₂ Bending | -CH₂- | ~1450 | ias.ac.in |

| C-Br Stretching | -CH₂Br | 500 - 650 | General Spectroscopic Data |

Hydrogen Bonding Network Analysis in Solid State and Solution

Pyrimidinone structures are predisposed to forming strong intermolecular hydrogen bonds, primarily between the N-H groups (donors) and the carbonyl oxygen atoms (acceptors). nih.govacs.org These interactions govern the crystal packing in the solid state and influence the compound's solubility and behavior in solution. researchgate.net

Vibrational spectroscopy is highly sensitive to hydrogen bonding. In the solid state, the formation of N-H···O hydrogen bonds typically causes a significant red-shift (shift to lower frequency) and broadening of the N-H and C=O stretching bands in the IR spectrum compared to their positions in a dilute solution in a non-polar solvent. univie.ac.at

In solution, the extent of hydrogen bonding can be studied by analyzing the spectra at different concentrations. As the concentration of the compound in a non-coordinating solvent (like chloroform) decreases, intermolecular hydrogen bonds are broken, leading to the appearance of sharp, higher-frequency bands corresponding to "free" N-H and C=O groups. nih.govnih.gov This allows for the investigation of dimerization and self-association phenomena in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. It provides unambiguous data on molecular conformation, configuration, and intermolecular interactions, which are essential for understanding the solid-state behavior of this compound and its derivatives.

Single-crystal X-ray diffraction (SC-XRD) is an indispensable tool for the unequivocal determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, researchers can construct an electron density map and, from it, a precise model of the molecular structure. This technique yields detailed information on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the crystalline state.

For chiral derivatives of this compound, SC-XRD is the gold standard for determining the absolute configuration of stereogenic centers. While specific crystallographic data for this compound is not extensively detailed in readily available literature, the analysis of related pyrimidine derivatives demonstrates the power of this technique. nih.gov For instance, X-ray analysis of substituted pyrimidine compounds has been used to confirm their molecular conformation and stereochemistry unambiguously. nih.gov

A typical crystallographic study would provide a set of parameters defining the crystal lattice and the molecule's position within it. These data are crucial for understanding the solid-state packing and intermolecular forces, such as hydrogen bonding, which are prevalent in pyrimidine structures.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₅H₅BrN₂O₂ |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c, β) | The lengths of the unit cell axes and the angle between them. | a = 8.5 Å, b = 9.3 Å, c = 18.2 Å, β = 91.5° |

| Volume (V) | The volume of the unit cell. | 1452 ų |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the development of chemical and pharmaceutical compounds, as different polymorphs can exhibit distinct physical properties. researchgate.net Powder X-ray diffraction (PXRD) is the primary and most robust technique for screening and identifying these different solid-state forms. researchgate.netmdpi.com

Each crystalline polymorph produces a unique PXRD pattern, which serves as a "fingerprint" for that specific form. mdpi.com The pattern is characterized by the positions (2θ angles) and intensities of the diffraction peaks. By comparing the PXRD pattern of a new batch to established patterns, one can identify the polymorphic form, detect mixtures of polymorphs, or discover new crystalline forms. rigaku.com

A typical polymorph screen for a derivative of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, evaporation rates) and analyzing each solid sample by PXRD. The appearance of new peaks, shifts in peak positions, or changes in relative intensities would indicate the presence of a different polymorphic form. mdpi.com

| Polymorph A | Polymorph B | ||

|---|---|---|---|

| Position (2θ°) | Relative Intensity (%) | Position (2θ°) | Relative Intensity (%) |

| 8.5 | 100 | 9.1 | 85 |

| 12.3 | 65 | 11.5 | 100 |

| 15.8 | 40 | 16.2 | 30 |

| 21.0 | 80 | 22.4 | 75 |

| 25.5 | 55 | 26.1 | 60 |

Chromatographic Separations for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of this compound and its derivatives, as well as for resolving isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the quantitative determination of purity and the separation of closely related compounds such as isomers and process-related impurities. researchgate.net The technique's high resolution and sensitivity make it ideal for analyzing derivatives of this compound.

A typical reversed-phase HPLC method would be developed to separate the main compound from any starting materials, by-products, or degradation products. The method's parameters, including the column, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve the best possible separation. ekb.eg Peak purity can be assessed using a Diode Array Detector (DAD), which scans a range of wavelengths to ensure a peak is not co-eluting with an impurity. ekb.eg

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm (UV) |

| Injection Volume | 10 µL |

When larger quantities of a purified compound are needed for further research, such as for structural elucidation by NMR or for biological testing, analytical HPLC methods can be scaled up to preparative chromatography. lcms.cz The goal of preparative HPLC is to isolate and collect one or more components of a mixture rather than simply to quantify them.

The process involves developing a robust analytical method and then transferring it to a larger-diameter column packed with a similar stationary phase. lcms.cz To maximize throughput, the sample concentration and injection volume are increased significantly, often to the point of "overloading" the column, while still maintaining adequate resolution between the target compound and its impurities. lcms.cz Fractions corresponding to the peak of interest are collected, combined, and the solvent is removed to yield the purified compound.

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate analytes in a narrow capillary. CE offers extremely high separation efficiency, often exceeding that of HPLC, along with short analysis times and minimal sample consumption. nih.govnih.gov

For pyrimidine derivatives, which can be ionized in solution, CE is a powerful tool. Analytes are separated based on differences in their electrophoretic mobility and charge-to-size ratio as they migrate through an electrolyte-filled capillary under the influence of a high voltage. nih.gov Techniques such as Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate both charged and neutral molecules. The use of additives like cyclodextrins in the buffer can further enhance the resolution of closely related pyrimidine bases. nih.gov

Computational Chemistry and Theoretical Studies of 5 Bromomethyl Pyrimidine 2,4 1h,3h Dione and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can elucidate a wealth of information about a molecule's electronic landscape and its inherent reactivity. For 5-(bromomethyl)uracil, these calculations provide insights into how the bromomethyl substituent influences the pyrimidine (B1678525) ring's properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are extensively used to determine the equilibrium geometry of molecules, which corresponds to the lowest energy arrangement of its atoms. For 5-(bromomethyl)uracil, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govnih.gov